(S)-Hydroxy iloperidone-d3
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Overview
Description
(S)-Hydroxy iloperidone-d3 is a deuterium-labeled derivative of iloperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification is often used in pharmacokinetic studies to trace the drug’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hydroxy iloperidone-d3 involves several steps, starting from the precursor compounds. One common synthetic route includes the reaction of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. The reaction is typically carried out in the presence of potassium carbonate in N,N-dimethylformamide at a temperature of approximately 90°C. The product is then purified using column chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Hydroxy iloperidone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(S)-Hydroxy iloperidone-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: The compound is used as a tracer in pharmacokinetic studies to understand the metabolic pathways of iloperidone.
Biology: It helps in studying the interaction of iloperidone with biological targets, such as receptors and enzymes.
Medicine: The compound is used in clinical research to evaluate the efficacy and safety of iloperidone in treating psychiatric disorders.
Industry: It is employed in the development of new antipsychotic drugs and in quality control processes.
Mechanism of Action
(S)-Hydroxy iloperidone-d3 exerts its effects by acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia, such as hallucinations and delusions. The molecular targets include dopamine and serotonin receptors, which are involved in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
Iloperidone: The parent compound, used as an antipsychotic.
Paliperidone: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: A widely used antipsychotic with similar receptor binding profiles.
Uniqueness
(S)-Hydroxy iloperidone-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This modification helps in understanding the drug’s behavior in the body and can lead to the development of more effective and safer medications.
Properties
Molecular Formula |
C24H29FN2O4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1/i2D3 |
InChI Key |
SBKZGLWZGZQVHA-FOYLMILLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Origin of Product |
United States |
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